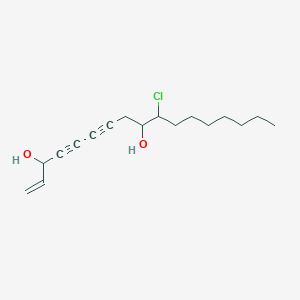
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, also known as OMTSPC, is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties. OMTSPC has eight silicon atoms arranged in a cyclic structure, which makes it highly stable and resistant to degradation.
Mechanism of Action
The mechanism of action of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is not well understood, but it is believed to involve the formation of stable silicon-silicon bonds. The cyclic structure of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane makes it highly stable and resistant to degradation, which makes it an ideal candidate for use in various applications.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, but it is believed to be non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane.
Advantages and Limitations for Lab Experiments
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has several advantages for use in lab experiments, such as its high stability and resistance to degradation. It is also relatively easy to synthesize, although the yield is typically low. However, 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is not soluble in many solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, such as the development of new synthesis methods to improve the yield and purity of the compound. 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane could also be used as a precursor for the synthesis of novel materials with potential applications in various fields, such as electronics, photonics, and biomedicine. Further research is also needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane and its derivatives.
Conclusion
In conclusion, 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties. Its high stability and resistance to degradation make it an ideal candidate for use in various applications, such as the synthesis of novel materials and nanowires. However, further research is needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane and its derivatives, and to develop new synthesis methods to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane involves the reaction of octamethylcyclotetrasiloxane with trichlorosilane in the presence of a catalyst, such as aluminum trichloride. The reaction takes place at high temperature and pressure, and the yield of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is typically low. However, the purity of the compound can be improved through various purification methods, such as distillation and recrystallization.
Scientific Research Applications
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has been used in various scientific research applications, such as inorganic chemistry, materials science, and nanotechnology. Its unique chemical properties make it an ideal candidate for the synthesis of novel materials, such as siloxane-based polymers and dendrimers. 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has also been used as a precursor for the synthesis of silicon carbide nanowires, which have potential applications in electronics and photonics.
properties
CAS RN |
109828-61-7 |
|---|---|
Product Name |
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane |
Molecular Formula |
C20H32Si4 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2,2,3,3,8,8,9,9-octamethyl-2,3,8,9-tetrasilatricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C20H32Si4/c1-21(2)17-9-11-19(12-10-17)23(5,6)24(7,8)20-15-13-18(14-16-20)22(21,3)4/h9-16H,1-8H3 |
InChI Key |
HNQFWJXMCFPRSV-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
Canonical SMILES |
C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
Other CAS RN |
109828-61-7 |
synonyms |
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



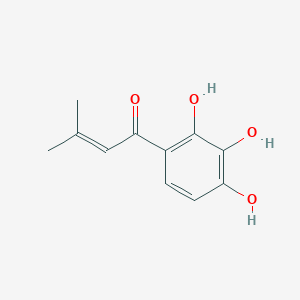
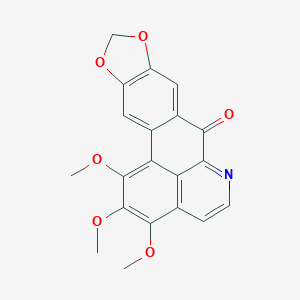
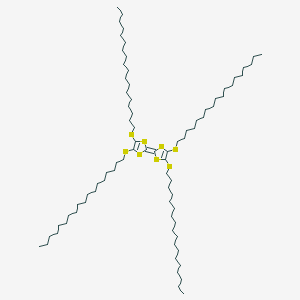
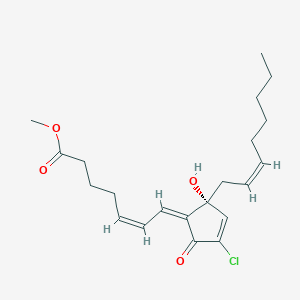
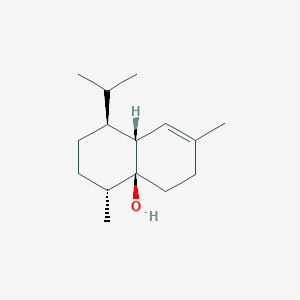


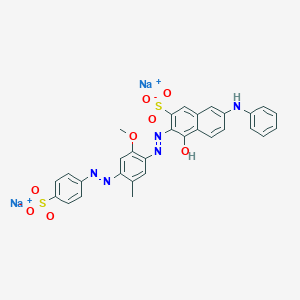
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
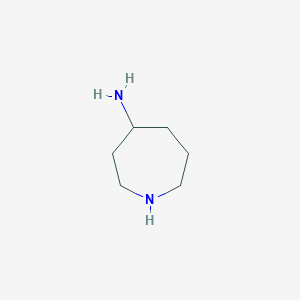
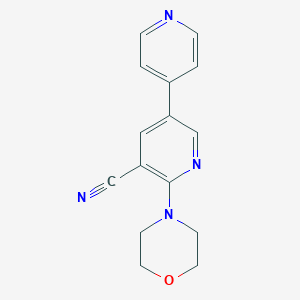
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
